![molecular formula C13H8N2O B11792754 3-Nicotinoylbenzonitrile](/img/structure/B11792754.png)
3-Nicotinoylbenzonitrile
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Overview
Description
3-Nicotinoylbenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nicotinoyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nicotinoylbenzonitrile typically involves the reaction of nicotinic acid with benzonitrile under specific conditions. One common method is the use of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the nitrile group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Nicotinoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Biological Activities
Research indicates that 3-Nicotinoylbenzonitrile exhibits several biological activities, making it a candidate for further pharmacological exploration:
- Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent.
- Enzyme Inhibition : Interaction studies reveal that this compound can bind to specific enzymes, influencing their activity. This is crucial for understanding its mechanism of action in therapeutic contexts.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 3-Nicotinoylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Benzonitrile: A simpler aromatic nitrile with similar chemical properties but lacking the nicotinoyl group.
3-Nitrobenzonitrile: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.
Nicotinonitrile: Similar to 3-Nicotinoylbenzonitrile but with variations in the position of the nitrile group.
Uniqueness: this compound is unique due to the presence of both the nicotinoyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Biological Activity
3-Nicotinoylbenzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . In particular, it has shown effectiveness against various bacterial strains. A study reported that derivatives of this compound displayed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 7.81 µg/mL |
Bacillus subtilis | 1.95 µg/mL |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Preliminary studies suggest that the compound may bind to enzymes or receptors, modulating their activity and leading to various cellular responses. This binding affinity is crucial for understanding its therapeutic potential .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Antimicrobial Efficacy : A study conducted on a series of acylhydrazones derived from nicotinic acid hydrazide found that compounds similar to this compound exhibited promising antimicrobial activity against resistant strains of bacteria .
- Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation, suggesting potential applications in cancer therapy .
- Molecular Docking Studies : Computational analysis has been employed to predict the binding interactions between this compound and target proteins. These studies provide insights into the structural requirements for biological activity and help in designing more potent analogs .
Future Directions
The ongoing research into this compound emphasizes its potential as a therapeutic agent. Further studies are necessary to elucidate its complete mechanism of action, optimize its structure for enhanced efficacy, and evaluate its safety profile in clinical settings.
Properties
Molecular Formula |
C13H8N2O |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(pyridine-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-8-10-3-1-4-11(7-10)13(16)12-5-2-6-15-9-12/h1-7,9H |
InChI Key |
YFYSYRPNZTWXAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C#N |
Origin of Product |
United States |
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